molecular formula C14H18N2O2 B11188264 3-[3-(Cyclopropylmethoxy)pyrrolidine-1-carbonyl]pyridine

3-[3-(Cyclopropylmethoxy)pyrrolidine-1-carbonyl]pyridine

Cat. No.: B11188264
M. Wt: 246.30 g/mol
InChI Key: IFPBXQNXICNULN-UHFFFAOYSA-N
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Description

3-[3-(Cyclopropylmethoxy)pyrrolidine-1-carbonyl]pyridine is a compound that features a pyrrolidine ring, a pyridine ring, and a cyclopropylmethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(Cyclopropylmethoxy)pyrrolidine-1-carbonyl]pyridine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to monitor the reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions

3-[3-(Cyclopropylmethoxy)pyrrolidine-1-carbonyl]pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of alkylated or acylated derivatives.

Scientific Research Applications

3-[3-(Cyclopropylmethoxy)pyrrolidine-1-carbonyl]pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[3-(Cyclopropylmethoxy)pyrrolidine-1-carbonyl]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor activity by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[3-(Cyclopropylmethoxy)pyrrolidine-1-carbonyl]pyridine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the cyclopropylmethoxy group and the pyrrolidine ring enhances its stability and potential biological activity compared to similar compounds.

Properties

Molecular Formula

C14H18N2O2

Molecular Weight

246.30 g/mol

IUPAC Name

[3-(cyclopropylmethoxy)pyrrolidin-1-yl]-pyridin-3-ylmethanone

InChI

InChI=1S/C14H18N2O2/c17-14(12-2-1-6-15-8-12)16-7-5-13(9-16)18-10-11-3-4-11/h1-2,6,8,11,13H,3-5,7,9-10H2

InChI Key

IFPBXQNXICNULN-UHFFFAOYSA-N

Canonical SMILES

C1CC1COC2CCN(C2)C(=O)C3=CN=CC=C3

Origin of Product

United States

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